

Spectroscopic Profile of 6-Bromohex-2-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	6-bromohex-2-yne	
Cat. No.:	B2612857	Get Quote

This guide provides a detailed analysis of the spectroscopic data for the compound **6-bromohex-2-yne**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of the structural characterization of this molecule. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **6-bromohex-2-yne** (C₆H₉Br, Molar Mass: 161.04 g/mol).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.45	Triplet	2H	H-6
2.40	Quartet	2H	H-4
2.15	Triplet of Triplets	2H	H-5
1.75	Triplet	3H	H-1

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
80.5	Quaternary	C-2
75.0	Quaternary	C-3
33.0	Methylene	C-6
31.5	Methylene	C-5
20.0	Methylene	C-4
3.5	Methyl	C-1

Predicted IR Spectrum Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium-Strong	C-H (sp³) stretch
2250	Medium	C≡C (alkyne) stretch
1460	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
650	Strong	C-Br stretch

Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity	Possible Fragment
160/162	Low	[M]+ (Molecular Ion)
81	High	[C ₆ H ₉] ⁺
53	Medium	[C ₄ H ₅] ⁺
54	Medium	[C4H6] ⁺

Note: The NMR and IR data presented are predicted and should be confirmed by experimental analysis. The mass spectrometry data is based on experimental results from GC-MS analysis.

[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **6-bromohex-2-yne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **6-bromohex-2-yne** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer to NMR Tube: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, 6-bromohex-2-yne can be analyzed neat. Place a drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

- Instrumentation: Place the salt plate assembly into the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the background spectrum of the empty salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **6-bromohex-2-yne**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by a characteristic M+2 isotopic pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Bromohex-2-yne | C6H9Br | CID 556925 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromohex-2-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2612857#spectroscopic-data-for-6-bromohex-2-yne-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com